![molecular formula C11H12BN3O3 B14844741 (2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a methoxyphenylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide, catalyzed by palladium. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes the use of high-performance palladium catalysts and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as lithium aluminum hydride), and nucleophiles (such as amines or alcohols). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic esters, amines, alcohols, and various substituted pyrimidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer and antiviral drugs.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Wirkmechanismus
The mechanism of action of (2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes and modulation of receptor activity. The compound’s effects are mediated through pathways involving the formation of boronate esters and other reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
Pyrimidinylboronic acid: A boronic acid with a pyrimidine ring but lacking the methoxyphenylamino group.
Methoxyphenylboronic acid: A boronic acid with a methoxyphenyl group but lacking the pyrimidine ring.
Uniqueness
(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid is unique due to the presence of both a pyrimidine ring and a methoxyphenylamino group. This combination imparts unique chemical properties, making it more versatile in various chemical reactions and applications compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C11H12BN3O3 |
|---|---|
Molekulargewicht |
245.04 g/mol |
IUPAC-Name |
[2-(4-methoxyanilino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H12BN3O3/c1-18-10-4-2-9(3-5-10)15-11-13-6-8(7-14-11)12(16)17/h2-7,16-17H,1H3,(H,13,14,15) |
InChI-Schlüssel |
SCODSWYPWHKBGS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)NC2=CC=C(C=C2)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14844693.png)

![2-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14844709.png)
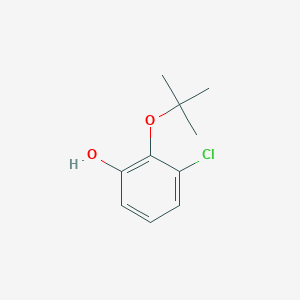
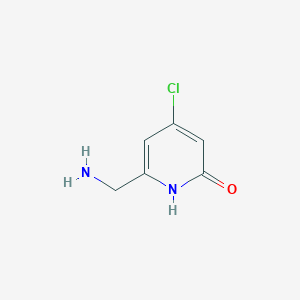
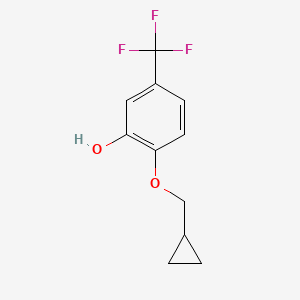


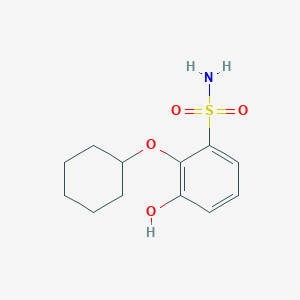
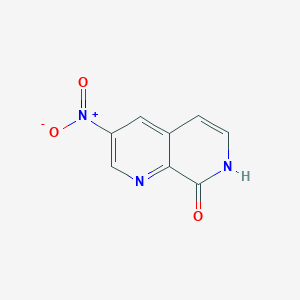
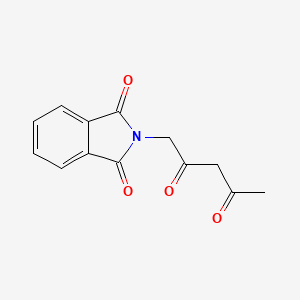
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
